Myristoleic acid

Description

Biological Occurrence and Natural Distribution

Myristoleic acid is found across various biological systems, from plants to animals and microorganisms. One of the most significant natural sources is the seed oil from plants belonging to the Myristicaceae family, such as nutmeg, where it can constitute a substantial portion of the oil. researchgate.netresearcher.life It is also present in the extract of Saw palmetto (Serenoa repens). researchgate.netmetabolon.com

In the animal kingdom, this compound is found in the depot fats of many marine and terrestrial animals. nih.gov Dairy products, particularly butter and milk, are common dietary sources. metabolon.comnih.gov The compound is also found in the fat of turtles and in whale blubber. nih.gov Furthermore, certain cyanobacteria have been identified as producers of this compound. researcher.life In humans, it is a component of adipose tissue triacylglycerol, making up a small percentage of the total fatty acid composition. nih.gov

Below is an interactive data table summarizing the natural distribution of this compound.

| Kingdom | Source Category | Specific Examples |

| Plantae | Seed Oils | Nutmeg (Myristica fragrans), African Nutmeg (Pycnanthus angolensis) researcher.life, Plants of the Myristicaceae family researchgate.net |

| Fruit Extracts | Saw Palmetto (Serenoa repens) researchgate.netmetabolon.com | |

| Other | Fennel (Foeniculum vulgare) elsevierpure.com | |

| Animalia | Dairy Products | Butter, Milk, Cream metabolon.comnih.gov |

| Animal Fats | Cattle meat (especially brisket), Suet, Whale blubber, Turtle fat nih.govnih.gov | |

| Marine Life | Eel, Sturgeon, Shark liver nih.gov | |

| Bacteria | Cyanobacteria | Cyanobacterium sp. IPPAS B-1200 researcher.life |

| Gut Microbiome | Enterococcus faecalis metabolon.com |

Contemporary Research Significance of this compound

Recent academic studies have highlighted this compound's potential biological activities, making it a molecule of interest in several research domains, including oncology, metabolic health, bone metabolism, and dermatology.

Oncology Research: A significant area of investigation is the cytotoxic effect of this compound on cancer cells. It has been identified as a primary cytotoxic component in the extract of Serenoa repens. metabolon.com Research has demonstrated that this compound can induce cell death in human prostate cancer cells (LNCaP line). researchgate.netnih.govcaymanchem.com The mechanism of cell death is reported to be a mix of apoptosis and necrosis. nih.govabmole.com These findings suggest that this compound could be a candidate for developing new antitumor agents for prostate cancer. nih.gov

Metabolic Health: The influence of this compound on metabolic processes is another active area of research. Studies have linked the gut microbiome to the production of this fatty acid. For instance, long-term consumption of ginseng was found to promote the growth of the gut bacterium Enterococcus faecalis, which produces this compound. metabolon.com This increase in this compound was associated with the activation of brown adipose tissue (BAT) and the formation of beige fat, leading to reduced adiposity in animal models. elsevierpure.comnih.gov Furthermore, research indicates a potential protective role for this compound against nonalcoholic fatty liver disease (NAFLD). metabolon.com In mouse models fed a high-fat, high-sucrose diet, supplementation that increased systemic levels of this compound led to reduced signs of NAFLD, including reversed hepatocyte ballooning. metabolon.com

Bone Metabolism: this compound has shown potential in the context of bone health. Studies have reported that it can inhibit the formation of osteoclasts, the cells responsible for bone resorption. metabolon.comnih.gov In animal studies, the administration of this compound was shown to prevent bone loss induced by RANKL, a key molecule in bone metabolism. nih.govtaylorandfrancis.com The proposed mechanism involves the suppression of the kinase activity of Src and the indirect blocking of Pyk2 phosphorylation, which are crucial for the cytoskeletal changes required for osteoclast function. metabolon.comnih.gov This has led researchers to suggest this compound as a potential therapeutic candidate for osteoporosis and other bone disorders. metabolon.com

Dermatology and Microbiology: In the field of dermatology, this compound has been investigated for its antimicrobial and antibiofilm properties. It has demonstrated the ability to inhibit biofilm formation by Cutibacterium acnes, a bacterium implicated in the pathogenesis of acne vulgaris. metabolon.comnih.gov The compound was also found to inhibit the formation of mixed biofilms of C. acnes and Staphylococcus aureus. nih.gov Additionally, research suggests this compound may protect against hair loss by activating signaling pathways (Wnt/β-catenin and ERK) that promote the proliferation of dermal papilla cells, which are crucial for hair growth. metabolon.comabmole.com

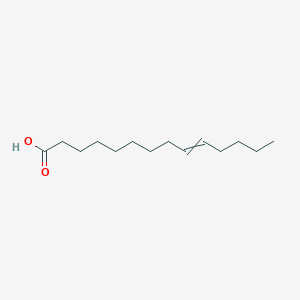

Structure

3D Structure

Properties

Molecular Formula |

C14H26O2 |

|---|---|

Molecular Weight |

226.35 g/mol |

IUPAC Name |

tetradec-9-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16) |

InChI Key |

YWWVWXASSLXJHU-UHFFFAOYSA-N |

SMILES |

CCCCC=CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=CCCCCCCCC(=O)O |

Synonyms |

9-tetradecenoic acid myristoleic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Myristoleic Acid

Endogenous Synthesis Pathways

The primary route for the endogenous production of myristoleic acid is through the desaturation of a pre-existing saturated fatty acid. This process is a key step in maintaining the balance of saturated and monounsaturated fatty acids within the body.

Role of Stearoyl-CoA Desaturase-1 (SCD-1) in De Novo Synthesis

The activity of SCD-1 is crucial for various cellular functions, including the formation of components for membrane phospholipids, cholesterol esters, and triglycerides. wikipedia.orgpnas.org The ratio of saturated to monounsaturated fatty acids, which is influenced by SCD-1 activity, plays a role in regulating cell membrane fluidity and signal transduction. wikipedia.org

Precursor Utilization in Biosynthetic Routes

The direct precursor for the synthesis of this compound is myristic acid (myristoyl-CoA). metabolon.comwikipedia.org Myristic acid itself can be synthesized de novo from acetyl-CoA or derived from the elongation of shorter-chain fatty acids or the shortening of longer-chain fatty acids like palmitic acid. researchgate.net Once myristoyl-CoA is available, SCD-1 acts upon it to introduce the characteristic double bond, yielding myristoleoyl-CoA.

Biotransformation and Enzyme Substrate Interactions

Following its synthesis, this compound can undergo further metabolic conversions through interactions with various enzyme systems. These biotransformations can alter its biological activity and lead to the formation of different metabolites.

Substrate for Cytochrome P450 Enzymes (e.g., CYP102D1)

This compound serves as a substrate for certain Cytochrome P450 (CYP) enzymes. One notable example is CYP102D1, a self-sufficient P450 monooxygenase originally identified in Streptomyces avermitilis. nih.govresearchgate.net This enzyme has been shown to catalyze the oxidation of both saturated and unsaturated fatty acids. nih.govresearchgate.net Research has demonstrated that CYP102D1 can rapidly oxidize this compound. nih.gov The efficiency of this reaction is highlighted by its kinetic parameters, indicating a high catalytic activity for this substrate. nih.gov

Kinetic Parameters of this compound Oxidation by CYP102D1

| Parameter | Value | Source |

|---|---|---|

| kcat/Km (μM⁻¹·min⁻¹) | 453.4 ± 181.5 | nih.gov |

Modulatory Role of the Gut Microbiome in this compound Levels

Research has identified Enterococcus faecalis, a bacterial species found in the human gut, as a producer of this compound. metabolon.comnih.govbmj.com Studies have shown that the synthesis of this compound by E. faecalis is linked to a gene encoding for Acyl-CoA thioesterases (ACOTs). nih.govbmj.comresearchgate.net Experiments involving the knockdown of this ACOT gene resulted in a significant reduction in this compound production by the bacteria, confirming its role in the biosynthetic pathway. nih.govbmj.com This microbial production can augment the host's circulating levels of this compound. nih.govbmj.com The ability of the gut microbiota to metabolize various dietary components, including lipids, can lead to the production of a range of bioactive metabolites, including this compound. asm.orgrsc.orgcohlife.org

Cellular and Molecular Mechanisms of Myristoleic Acid Action

Enzymatic Activity Modulation

Myristoleic acid has been identified as an inhibitor of specific enzymes, impacting cellular biochemical pathways.

Carboxylesterase Inhibition (EC 3.1.1.1)

This compound is recognized as an inhibitor of carboxylesterase (EC 3.1.1.1) nih.govatamanchemicals.comzfin.orgebi.ac.ukebi.ac.uk. Carboxylesterases are a diverse group of enzymes that hydrolyze ester bonds in a wide range of substrates, including xenobiotics and endogenous compounds. By inhibiting these enzymes, this compound can influence the metabolism and detoxification of various substances within the cell.

5-Lipoxygenase (5-LOX) Inhibition

This compound has demonstrated potent inhibitory effects on 5-lipoxygenase (5-LOX) researchgate.netnih.govwikipedia.orgacs.org. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory responses. Inhibition of 5-LOX by this compound suggests a role in modulating inflammatory pathways. Studies have shown that electrophilic fatty acid nitroalkene derivatives, formed from polyunsaturated fatty acids, can directly and irreversibly inhibit 5-LOX, potentially through alkylation of cysteine residues nih.gov. While this compound itself is not a nitroalkene derivative, its classification as a fatty acid with potential electrophilic properties or its interaction with the enzyme's active site could underlie its inhibitory action on 5-LOX researchgate.netnih.gov.

Effects on Protein Function and Post-Translational Modifications

This compound influences protein function through direct acylation and indirect modulation of signaling pathways involving myristoylation.

Indirect Influence on Myristoylation-Dependent Kinase Activity (e.g., Src, Pyk2)

This compound has been shown to indirectly influence the activity of kinases such as Src and Pyk2, which are involved in cytoskeletal rearrangement and cellular signaling ptbioch.edu.plnih.govmetabolon.commdpi.com. The activation of Src, a key tyrosine kinase in osteoclast cytoskeletal changes, is dependent on its trafficking to the inner plasma membrane via myristoylation ptbioch.edu.plnih.gov. This compound has been observed to attenuate the tyrosine phosphorylation of c-Src and Pyk2 in response to RANKL stimulation, which is a critical step in osteoclast formation and bone resorption nih.gov. This suppression of kinase activity is linked to this compound's potential to inhibit N-myristoyl-transferase (NMT), an enzyme essential for the myristoylation process researchgate.netnih.gov. By interfering with myristoylation, this compound can disrupt the proper activation and localization of myristoylation-dependent proteins like Src and Pyk2.

Inhibition of N-Myristoyl-Transferase Activity

This compound has been reported to inhibit N-myristoyl-transferase (NMT) activity nih.govresearchgate.netnih.gov. NMT is the enzyme responsible for catalyzing the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of proteins, a process known as myristoylation nih.govnih.govresearchgate.netmyricxbio.complos.orgnih.govresearchgate.netresearchgate.net. The inhibition of NMT by this compound is thought to occur through competition with myristoyl-CoA for binding sites on the enzyme, potentially due to the structural similarity between myristic acid and this compound researchgate.net. This inhibition of NMT can disrupt the myristoylation of numerous proteins, thereby affecting various cellular processes that rely on this post-translational modification nih.govnih.govresearchgate.netmyricxbio.complos.orgnih.govresearchgate.netresearchgate.net.

Biological Activities and Preclinical Investigations of Myristoleic Acid

Anti-Oncogenic Effects in Cellular and Animal Models

Myristoleic acid exhibits cytotoxic properties against various cancer cell lines and has shown potential in preclinical cancer models.

Induction of Apoptosis and Necrosis in Cancer Cell Lines (e.g., Human Prostatic LNCaP Cells)

This compound has been identified as a cytotoxic component within Serenoa repens (Saw Palmetto) extract, known for its traditional use in treating prostatic conditions. In vitro studies using the human prostatic carcinoma cell line LNCaP have shown that this compound induces cell death through both apoptosis and necrosis. Specifically, at a concentration of 100 μg/mL, this compound induced apoptosis in 89.5% of LNCaP cells and necrosis in 81.8% of these cells medchemexpress.comchemsrc.com. These findings suggest that this compound may serve as a valuable agent in the development of novel treatments for prostate cancer researchgate.netnih.gov.

Cytotoxicity in Various Preclinical Cancer Models

Beyond prostate cancer, this compound's cytotoxic potential extends to other cancer types. It is considered a plant metabolite and an apoptosis inducer researchgate.net. While specific details on other preclinical cancer models are limited in the provided search results, the general cytotoxic activity against cancer cell lines, as demonstrated in LNCaP cells, indicates a broader anti-oncogenic capacity that warrants further investigation in diverse preclinical cancer models chemsrc.comresearchgate.netmetabolon.com.

Role in Metabolic Homeostasis in Preclinical Models

This compound plays a role in regulating metabolic processes, showing potential in addressing obesity and liver-related metabolic disorders.

Anti-Obesity Effects in Animal Models (e.g., Upregulation of Brown Adipocyte Oxygen Consumption, Beige Fat Formation)

Research indicates that this compound can contribute to reducing adiposity by activating brown adipose tissue (BAT) and promoting beige fat formation. Studies have shown that ginseng extract can induce Enterococcus faecalis, a gut bacterium that produces this compound. This bacterium and its metabolite, this compound, have been demonstrated to reduce adiposity by activating BAT and promoting beige fat formation in vitro and in vivo. In animal models, this compound was found to be particularly effective in upregulating brown adipocyte oxygen consumption and inducing beige fat formation. This mechanism contributes to reducing body weight gain in mice metabolon.comnih.govbmj.comtandfonline.comnih.gov.

Amelioration of Hepatic Lipid Accumulation in Animal Models (e.g., Nonalcoholic Fatty Liver Disease)

This compound has shown promise in ameliorating hepatic lipid accumulation, a hallmark of nonalcoholic fatty liver disease (NAFLD). Studies suggest that this compound metabolism is regulated by certain compounds that can improve NAFLD. Furthermore, oral supplementation with this compound in animal models has been shown to reduce hepatic lipid accumulation. When fed to mice, this compound led to reduced body weight, total triglycerides, and total cholesterol, and reversed hepatocyte ballooning or degeneration. These findings suggest that this compound oral supplementation could be a viable treatment strategy for NAFLD and other chronic liver diseases metabolon.comresearchgate.net.

Bone Metabolism Regulation in vitro and in vivo Studies

This compound influences bone metabolism by affecting osteoclast activity. In vitro studies have shown that this compound inhibits receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast formation, particularly during later stages of differentiation medchemexpress.comchemsrc.comresearchgate.net. In osteoclasts, this compound suppresses Src kinase activity by inhibiting myristoylation and indirectly blocks Pyk2 phosphorylation. This effect is potentially due to this compound's ability to inhibit N-myristoyl-transferase, an enzyme crucial for osteoclast cytoskeleton rearrangement. In vivo studies have demonstrated that this compound administration in mice prevents bone loss and osteoclast formation, suggesting its potential as a therapeutic candidate for osteoporosis and other bone disorders chemsrc.commetabolon.comaginganddisease.orgaginganddisease.orgmdpi.com.

Dermatological and Hair Growth Research

This compound has also shown promise in dermatological applications, particularly concerning hair growth and the management of skin-related microbial issues.

This compound promotes hair growth by stimulating anagen signaling pathways within dermal papilla cells (DPCs) nih.govkoreascience.krnih.govresearchgate.net. Research indicates that MA enhances DPC proliferation and promotes progression through the G2/M phase of the cell cycle, accompanied by increased levels of cyclin A, Cdc2, and cyclin B1 nih.govkoreascience.krnih.govresearchgate.net. MA's mechanism involves inducing autophagosome formation by reducing phospho-mammalian target of rapamycin (B549165) (phospho-mTOR) and increasing autophagy-related 7 (Atg7) and microtubule-associated protein 1A/1B-light chain 3II (LC3II) koreascience.krresearchgate.net. Additionally, MA enhances the phosphorylation of Wnt/β-catenin pathway proteins, including GSK3β and β-catenin koreascience.krresearchgate.net. The activation of the Wnt/β-catenin pathway by MA is further supported by findings that inhibiting this pathway with XAV939 attenuates MA's effects on β-catenin nuclear translocation, cell cycle progression, autophagy, and DPC proliferation nih.govkoreascience.krnih.govresearchgate.net. MA also increases extracellular signal-regulated kinase (ERK) phosphorylation, which in turn influences the expression of Cdc2, Atg7, and LC3II, contributing to DPC proliferation nih.govkoreascience.krnih.govresearchgate.net. Previous research also suggests MA can extend the anagen phase of the hair cycle by activating the Wnt/β-catenin pathway and may help improve hair loss by inhibiting apoptosis in DPCs nih.gov. Topical application of MA to preclinical models simulating skin and hair follicle environments has shown growth inhibition at the application site, suggesting potential utility in treating skin disorders such as acne and androgenic alopecia metabolon.com.

This compound exhibits significant anti-biofilm and antimicrobial properties, particularly against bacteria commonly associated with skin conditions. MA has been shown to inhibit the biofilm formation of Cutibacterium acnes (C. acnes) at low concentrations, specifically 1 µg/mL metabolon.comresearchgate.net. It also demonstrates inhibitory effects against Staphylococcus aureus and mixed biofilms involving C. acnes and S. aureus metabolon.comresearchgate.netfrontiersin.orgnih.gov. Fatty acids, including MA, appear to reduce the hydrophobicity of C. acnes, a factor correlated with their efficacy in inhibiting biofilm formation metabolon.comresearchgate.net. MA has also been found to modulate the expression of genes related to biofilm formation, such as lipase (B570770) and hyaluronate lyase researchgate.net. Furthermore, this compound inhibits the germination of Candida albicansin vitro, with a reported minimal inhibitory concentration (MIC) of 9 µM caymanchem.comlipidmaps.orglipidmaps.org. Studies involving liposomal formulations of MA have also demonstrated its antibiofilm efficiency against S. aureus and C. albicans nih.gov. MA also enhances the antimicrobial activity of aminoglycoside antibiotics when used in combination against S. aureus frontiersin.orgnih.govresearchgate.net.

Summary of Anti-Biofilm and Antimicrobial Activities

| Target Organism/Biofilm Type | Activity | Concentration/Metric | Citation(s) |

| Cutibacterium acnes (biofilm) | Inhibition of biofilm formation | 1 µg/mL | metabolon.comresearchgate.net |

| Staphylococcus aureus (biofilm) | Inhibition of biofilm formation | Not specified | metabolon.comresearchgate.netfrontiersin.orgnih.gov |

| Mixed C. acnes/S. aureus (biofilm) | Inhibition of biofilm formation | Not specified | metabolon.comresearchgate.netfrontiersin.orgnih.gov |

| Candida albicans (germination) | Inhibition of germination | MIC: 9 µM | caymanchem.comlipidmaps.orglipidmaps.org |

| S. aureus and C. albicans (dual biofilm) | Antibiofilm efficiency (liposomal formulation) | Not specified | nih.gov |

| S. aureus | Synergistic antimicrobial activity with aminoglycoside antibiotics | Not specified | frontiersin.orgnih.govresearchgate.net |

This compound plays a role in the biosynthesis of the pyoverdine siderophore in Pseudomonas aeruginosa metabolon.com. Pyoverdines are crucial virulence factors that facilitate iron sequestration by bacteria, a process essential for their survival and pathogenicity metabolon.com. The biosynthesis pathway for pyoverdine I (PVDI) in P. aeruginosa involves precursors that incorporate either myristic or this compound chains nih.govacs.orgmdpi.com. Specifically, the enzyme PvdL attaches myristic or this compound to a glutamate (B1630785) residue during the initial assembly of the pyoverdine precursor mdpi.com. Subsequently, the enzyme PvdQ is responsible for removing the myristoyl group from the pyoverdine precursor before its secretion acs.org. The presence of this compound in the extracellular bacterial space is noted, as its residue is removed from the pyoverdine siderophore prior to excretion metabolon.com.

Compound List:

this compound (MA)

Wnt/β-catenin pathway

ERK (Extracellular signal-regulated kinases)

Cyclin A

Cdc2

Cyclin B1

Phospho-mTOR (Phospho-mammalian target of rapamycin)

Atg7 (Autophagy-related 7)

LC3II (Microtubule-associated protein 1A/1B-light chain 3II)

GSK3β (Glycogen synthase kinase 3 beta)

β-catenin

Phospho-ERK (Phosphorylated extracellular signal-regulated kinases)

XAV939

c-Src

Pyk2

N-myristoyl-transferase

c-Fos

NFATc1

DC-STAMP

Integrin αv

Integrin β3

Cutibacterium acnes (C. acnes)

Staphylococcus aureus (S. aureus)

Candida albicans (C. albicans)

Pyoverdine

Pseudomonas aeruginosa (P. aeruginosa)

PvdQ

PvdL

PvdI

PvdJ

PvdD

PvdH

PvdA

PvdF

Ferribactin

RANKL (Receptor activator of nuclear factor kappa-B ligand)

Src

Ntn hydrolase

ML318

Tobramycin

Kanamycin

Gentamicin

Streptomycin

Oleic acid

cis-11-eicosenoic acid

Lauric acid (LA)

Myristic acid

Hyaluronate lyase

Lipase

Alpha-hemolysin (hla gene)

Propionic acid

Ethylenediaminetetraacetic acid (EDTA)

Poloxamer-188

Tween 20

Sodium dodecyl sulfate (B86663)

Rhamnolipids

Anti-Inflammatory Properties in Research Models

Research into the anti-inflammatory effects of this compound has primarily focused on its impact on inflammatory mediators and signaling pathways in cellular and animal models.

Modulation of Cytokines in Macrophages: this compound has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages. Studies have reported that this compound, often in conjunction with other fatty acids like heptadecanoic acid, can downregulate the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in BV-2 microglial cells nih.govrsc.orgrsc.org. For instance, myristic acid has been observed to increase the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages medchemexpress.comnih.gov.

Effects on Other Inflammatory Mediators: Beyond cytokines, myristic acid and related compounds have been investigated for their effects on other inflammatory markers. Cetyl myristoleate (B1240118) (CMO) isomers, which contain myristic acid derivatives, have demonstrated a dose-dependent reduction in the secretion of TNF-α, IL-6, nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 in LPS-stimulated mouse macrophage cells researchgate.net. Myristic acid itself has been shown to suppress the release of pro-inflammatory cytokines like IL-1β, IL-6, IL-12, IL-8, and MCP-1 from monocytes google.com.

In Vivo Models of Inflammation: In animal models, myristic acid has shown anti-inflammatory effects in ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). It demonstrated dose-dependent reduction of inflammation in both acute and chronic assays, with reported ED50 values of 62 mg/kg for acute and 77 mg/kg for chronic models medchemexpress.comnih.govmdpi.comresearchgate.net. These findings suggest that myristic acid can mitigate inflammatory processes in living organisms.

Analytical Methodologies for Myristoleic Acid Quantification and Characterization

Chromatographic and Spectrometric Techniques in Biological Matrices (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

The accurate quantification and characterization of myristoleic acid in complex biological matrices such as plasma, serum, and tissues are crucial for understanding its physiological roles. ntnu.noresearchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful analytical technique for this purpose, offering high sensitivity and specificity. nih.govnih.gov The successful application of GC-MS for fatty acid analysis, including this compound, involves several critical steps: extraction from the biological sample, derivatization to enhance volatility, chromatographic separation, and mass spectrometric detection and quantification. researchgate.netnih.govnih.gov

The analytical process typically begins with lipid extraction from the biological matrix. lipidmaps.org Well-established methods like those developed by Folch or Bligh and Dyer are frequently employed to isolate total lipids. ntnu.nolipidmaps.org For the analysis of both free and matrix-bound fatty acids, a saponification step follows the total lipid extraction to release the fatty acids from their esterified forms (e.g., in triglycerides or phospholipids). lipidmaps.org

Due to the low volatility of free fatty acids, a derivatization step is essential before GC analysis. researchgate.netshimadzu.com The most common approach is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). ntnu.nojournal-of-agroalimentary.ro This transesterification can be achieved using various reagents, with acid-catalyzed (e.g., methanolic HCl) or base-catalyzed (e.g., sodium methoxide) methods being prevalent. lipidmaps.org The resulting FAMEs are more volatile and less polar, making them suitable for gas chromatographic separation. shimadzu.com

The separation of FAMEs is performed on a GC system equipped with a capillary column. mdpi.com The choice of column is critical for resolving complex mixtures of fatty acids, which can include isomers. researchgate.netlipidmaps.org Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane, are often used to achieve separation based on chain length, degree of unsaturation, and the position of double bonds. ntnu.no For instance, an Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) has been used for the separation of fatty acid derivatives. mdpi.com Optimized GC oven temperature programs are employed to ensure baseline separation of dozens of FAMEs within a reasonable run time, which can be as short as 8 minutes for some methods. ntnu.no

Following chromatographic separation, the eluted FAMEs enter the mass spectrometer for detection. lipidmaps.org Electron Ionization (EI) is a common ionization technique used in GC-MS for fatty acid analysis. ntnu.no While EI can cause extensive fragmentation of the molecules, which aids in structural identification, it may reduce sensitivity for quantification. lipidmaps.org The mass spectrometer can be operated in different modes. Full scan mode acquires a full mass spectrum for each point in the chromatogram, which is useful for identifying unknown compounds. ntnu.no Selected Ion Monitoring (SIM) mode, however, involves monitoring only a few specific ions characteristic of the analyte. ntnu.no SIM mode offers significantly higher sensitivity and is often preferred for quantitative analysis, leading to lower limits of detection (LOD) and quantification (LOQ). ntnu.no

Internal standards are essential for accurate quantification to correct for variations during sample preparation and analysis. researchgate.net Typically, a fatty acid not naturally present in the sample, such as heptadecanoic acid (C17:0), is added at the beginning of the procedure. nih.gov

The application of these GC-MS methodologies has enabled the detailed profiling of fatty acids in various biological samples. Research has established reference concentrations for this compound and other fatty acids in the plasma of healthy individuals, highlighting variations based on factors like sex and ethnicity. nih.gov For example, a comprehensive study on young, healthy Canadian adults determined the plasma concentrations of 25 fatty acids, providing valuable baseline data. nih.gov

Table 1: Summary of a Representative GC-MS Method for Fatty Acid Analysis in Human Plasma

| Parameter | Description |

|---|---|

| Sample Preparation | Total lipid extraction using a chloroform:methanol mixture, followed by derivatization to form fatty acid methyl esters (FAMEs). nih.gov |

| Internal Standard | Free fatty acid C17:0 (Heptadecanoic acid) is used for quantification. nih.gov |

| Gas Chromatography (GC) | Separation of FAMEs on a capillary column (e.g., DB-FastFAME or similar). ntnu.no Optimized oven temperature programs are used to achieve separation. ntnu.nomdpi.com |

| Mass Spectrometry (MS) | Electron Ionization (EI) source. Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification. ntnu.no |

| Application | Quantification of a wide range of fatty acids in human serum, plasma, and adipose tissue. ntnu.nonih.gov |

Table 2: Representative Plasma Fatty Acid Concentrations in Healthy Adults (μmol/L)

Data below represents the range of concentrations observed in a study of young, healthy Canadian adults. nih.gov

| Fatty Acid | Concentration Range (μmol/L) |

|---|---|

| Myristic acid (C14:0) | 12.3 - 224.2 |

| Palmitic acid (C16:0) | 300 - 4100 |

| Palmitoleic acid (C16:1n-7) | 10.0 - 415.7 |

| Stearic acid (C18:0) | 100 - 1000 |

| Oleic acid (C18:1n-9) | 30.0 - 3200 |

| Linoleic acid (C18:2n-6) | 200 - 5000 |

| α-Linolenic acid (C18:3n-3) | 12.0 - 186.9 |

| Docosahexaenoic acid (DHA, C22:6n-3) | 7.2 - 237.5 |

Emerging Research Areas and Future Perspectives on Myristoleic Acid

Advanced In Vitro and In Vivo Modeling for Mechanistic Elucidation

To understand the specific ways myristoleic acid functions at cellular and organismal levels, researchers are employing a range of advanced models. These models are crucial for revealing the molecular pathways through which this compound exerts its effects.

In vitro models allow for controlled investigation of cellular responses. For instance, the human prostatic carcinoma cell line, LNCaP, has been used as a model to demonstrate that this compound can induce cell death through both apoptosis and necrosis. metabolon.comnih.gov In studies related to bone health, cultured osteoclasts are used to show that this compound inhibits their formation and differentiation, marked by abnormal actin ring formation. metabolon.comnih.gov This inhibitory effect is linked to the suppression of kinase activity of Src and indirect blocking of Pyk2 phosphorylation. metabolon.comnih.gov Furthermore, in vitro models have been essential in demonstrating this compound's ability to promote the formation of beige fat and increase oxygen consumption in brown adipocytes, highlighting its potential role in metabolic regulation. metabolon.comnih.gov

In vivo models, primarily using mice, have substantiated these cellular findings. In studies of bone disorders, the co-administration of this compound to mice was found to significantly prevent bone loss induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.govcaymanchem.com These experiments revealed a marked decrease in the number of multinucleated osteoclasts in the bone. nih.gov In the context of metabolic diseases, mouse models have shown that this compound can reduce weight gain. metabolon.comnih.gov This effect is linked to the fatty acid's ability to activate brown adipose tissue, a role supported by observations that downregulating the enzymes responsible for its biosynthesis reverses these protective effects. metabolon.com

Table 1: In Vitro and In Vivo Models for this compound Research

| Model Type | Specific Model | Research Focus | Key Findings | Citations |

|---|---|---|---|---|

| In Vitro | LNCaP Human Prostatic Carcinoma Cells | Cancer Therapeutics | Induces both apoptosis and necrosis in prostate cancer cells. | metabolon.comnih.govcaymanchem.commedchemexpress.com |

| In Vitro | Osteoclast Cultures | Bone Biology | Inhibits osteoclast formation and differentiation; disrupts actin ring formation. | metabolon.comnih.govcaymanchem.commedchemexpress.com |

| In Vitro | Adipocyte Cultures | Metabolic Regulation | Upregulates brown adipocyte oxygen consumption and promotes beige fat formation. | metabolon.comnih.gov |

| In Vivo | Mouse Model of Bone Loss (RANKL-induced) | Osteoporosis | Prevents bone loss and reduces the number of osteoclasts. | nih.govcaymanchem.commedchemexpress.com |

| In Vivo | Mouse Model of Obesity | Metabolic Disease | Reduces weight gain by activating brown adipose tissue. | metabolon.comnih.gov |

| In Vitro | Candida albicans Cultures | Antifungal Activity | Inhibits the germination of C. albicans. | caymanchem.com |

Role in Inter-Kingdom Signaling and Host-Microbe Interactions

Inter-kingdom signaling describes the communication between microorganisms and their hosts, often through small molecules. nih.govnih.gov this compound is emerging as a key molecule in these interactions, particularly in the context of the host microbiome.

One significant area of research is its role in disrupting bacterial communication, a process known as quorum sensing (QS). preprints.orgyoutube.com QS allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. youtube.com this compound has been shown to interfere with the QS system of Acinetobacter baumannii, a pathogen known for forming biofilms that contribute to its persistence and antibiotic resistance. nih.gov It achieves this by decreasing the expression of the abaR regulator, which in turn reduces the production of N-acyl-homoserine lactone (AHL), a key signaling molecule in Gram-negative bacteria. youtube.comnih.gov This disruption leads to a significant reduction in biofilm formation and bacterial motility. nih.gov Similarly, this compound can inhibit biofilm formation by Cutibacterium acnes, a bacterium implicated in acne, by modulating the expression of biofilm-related genes. researchgate.net

The gut microbiome also plays a critical role in producing this compound, which then influences host physiology. For example, the consumption of ginseng has been shown to promote the growth of the gut bacterium Enterococcus faecalis, which produces high levels of this compound. metabolon.comnih.gov This microbially-produced this compound enters the host's circulation and contributes to anti-obesity effects by activating brown adipose tissue and promoting the formation of beige fat. nih.gov The direct link between the gut microbe and host metabolism was confirmed when knocking down the gene for Acyl-CoA thioesterase in E. faecalis, an enzyme involved in this compound synthesis, reversed the beneficial metabolic effects in mice. metabolon.comnih.gov

Table 2: this compound in Host-Microbe Interactions

| Microorganism | Context | Mechanism/Effect of this compound | Citations |

|---|---|---|---|

| Acinetobacter baumannii | Pathogen-Host Interaction | Inhibits quorum sensing by downregulating the abaR gene, reducing AHL production and decreasing biofilm formation and motility. | nih.gov |

| Cutibacterium acnes | Skin Microbiome | Inhibits biofilm formation by modulating the expression of lipase (B570770), hyaluronate lyase, and other virulence-related genes. | researchgate.net |

| Enterococcus faecalis | Gut Microbiome-Host Symbiosis | Produces this compound, which is absorbed by the host and reduces adiposity by activating brown adipose tissue. | metabolon.comnih.gov |

Bioengineering and Synthetic Biology Approaches for Targeted Production

The growing interest in the therapeutic potential of this compound necessitates the development of sustainable and targeted production methods. Bioengineering and synthetic biology offer powerful tools to engineer microorganisms into cellular factories for fatty acid production. mdpi.comnih.govyoutube.com While much of the research has focused on fatty acids in general, the principles are directly applicable to optimizing the synthesis of this compound.

Metabolic engineering in yeast, such as Saccharomyces cerevisiae, and bacteria like Escherichia coli, is a primary strategy. mdpi.comnih.gov The core of this approach involves modifying the organism's native metabolic pathways to channel more resources towards the desired product. For fatty acid synthesis, this often means increasing the intracellular pools of key precursors like acetyl-CoA and malonyl-CoA. mdpi.comnih.gov This can be achieved by upregulating the genes involved in their synthesis or inactivating competing pathways that consume these precursors. mdpi.com

Synthetic biology provides a more advanced toolkit for redesigning biological systems. youtube.comaiche.org This includes the use of CRISPR-based technologies for precise genome editing and the construction of synthetic biosensors to monitor and regulate metabolic flux in real-time. nih.gov For this compound production, this could involve introducing heterologous genes, such as specific desaturases, to convert the more common myristic acid into this compound efficiently. Furthermore, organelle engineering, which confines the biosynthetic pathway to a specific cellular compartment like the peroxisome or mitochondria, can increase efficiency by isolating the process from competing cytosolic reactions and providing a rich supply of precursors. acs.org These cutting-edge approaches aim to create robust microbial strains capable of producing high titers of this compound from renewable feedstocks. nih.govaiche.org

Elucidating Novel Biological Functions and Therapeutic Targets

Ongoing research continues to uncover new biological roles for this compound, pointing to a range of potential therapeutic applications for various chronic diseases. foodb.ca

Oncology : this compound has been identified as a cytotoxic component in the extract of Serenoa repens (saw palmetto) that induces cell death in human prostate cancer cells (LNCaP). nih.govtaylorandfrancis.com This action involves a mix of apoptosis and necrosis, suggesting it could be a candidate for developing new treatments for prostate cancer. nih.govfoodb.camedchemexpress.com

Bone Health : The compound is a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclast cells. nih.govcaymanchem.com By suppressing the activation of key signaling proteins like Src and Pyk2, this compound prevents the formation of mature osteoclasts and subsequent bone loss. metabolon.comnih.gov This makes it a promising therapeutic candidate for treating bone disorders such as osteoporosis. metabolon.com

Metabolic Disorders : As a metabolite produced by gut bacteria, this compound has demonstrated anti-obesity effects. nih.gov It activates brown adipose tissue, increasing energy expenditure, and may also play a protective role against nonalcoholic fatty liver disease (NAFLD). metabolon.com

Dermatology and Hair Care : this compound shows potential as a topical treatment for skin disorders like acne. It inhibits the growth of Cutibacterium acnes and disrupts its biofilm formation. metabolon.comresearchgate.net Additionally, it may protect against hair loss in conditions like alopecia by activating the Wnt pathway, which promotes the proliferation of dermal papilla cells essential for hair growth. metabolon.com

Antifungal Activity : this compound has been shown to inhibit the germination of the pathogenic yeast Candida albicansin vitro, indicating its potential as an antifungal agent. caymanchem.com

Table 3: Novel Functions and Potential Therapeutic Targets of this compound

| Biological Function | Therapeutic Target/Application | Mechanism of Action | Citations |

|---|---|---|---|

| Anticancer | Prostate Cancer | Induces apoptosis and necrosis in LNCaP prostate cancer cells. | metabolon.comnih.govfoodb.cataylorandfrancis.com |

| Bone Resorption Inhibition | Osteoporosis | Inhibits osteoclast formation by suppressing the activation of Src and Pyk2 kinases. | metabolon.comnih.govcaymanchem.com |

| Metabolic Regulation | Obesity, NAFLD | Activates brown adipose tissue and promotes beige fat formation. | metabolon.comnih.gov |

| Antimicrobial (Bacteria) | Acne Vulgaris | Inhibits biofilm formation of Cutibacterium acnes. | metabolon.comresearchgate.net |

| Hair Growth Promotion | Alopecia | Activates the Wnt pathway, promoting dermal papilla cell proliferation. | metabolon.com |

| Antimicrobial (Fungi) | Candidiasis | Inhibits germination of Candida albicans. | caymanchem.com |

Q & A

What are the most effective methods for extracting myristoleic acid from biological samples?

Basic Research Question

The Bligh & Dyer method is a gold-standard protocol for lipid extraction from biological tissues. It involves homogenizing wet tissue with chloroform-methanol (2:1 v/v), followed by phase separation via dilution with additional chloroform and water. The chloroform layer contains purified lipids, including this compound, and ensures minimal degradation due to rapid processing (~10 minutes). This method is reproducible and adaptable to diverse tissues, such as muscle or plant sources . For specialized applications (e.g., dairy by-products), solid-phase extraction (SPE) or saponification may complement this protocol to isolate free fatty acids.

How can researchers identify and quantify this compound in complex lipid mixtures?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying this compound. Prior derivatization (e.g., methyl ester formation via boron trifluoride-methanol) enhances volatility for GC separation. The characteristic molecular ion [M+H]+ at m/z 226.36 (C14H26O2) and retention index comparisons with authentic standards confirm identification. For quantification, internal standards (e.g., heptadecanoic acid) normalize recovery rates. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is an alternative for non-derivatized samples .

What are the primary natural sources of this compound relevant to experimental studies?

Basic Research Question

this compound (C14:1n-5) occurs in limited natural sources:

- Kombo butter (Pycnanthus angolensis): Contains up to 30% myristoleate esters, making it the only viable plant-derived source for large-scale studies.

- Dairy by-products : Trace amounts are found in cheese whey and butter.

- Marine oils : Present in fish (e.g., salmon) and whale oils, though at lower concentrations than other unsaturated fatty acids .

How does genetic variation influence this compound levels in biological systems?

Advanced Research Question

Single nucleotide polymorphisms (SNPs) in fatty acid-binding protein 4 (FABP4) alter this compound content. For example, rs110757796 in cattle affects Δ9-desaturase activity, reducing this compound synthesis from myristic acid. Structural modeling of mutant FABP4 reveals disrupted ligand-binding pockets, impairing fatty acid transport. Researchers should prioritize genome-wide association studies (GWAS) in target species and use CRISPR/Cas9 models to validate causal variants .

What methodological challenges arise when analyzing contradictory data on this compound's role in metabolic processes?

Advanced Research Question

Discrepancies in metabolic studies (e.g., this compound’s association with weight loss vs. hyperplasia) often stem from:

- Sample heterogeneity : Differences in species, diet, or tissue type (e.g., adipose vs. muscle).

- Analytical variability : Inconsistent derivatization protocols or column selectivity in GC.

- Confounding factors : Unaccounted covariates like age or microbiome composition.

To resolve contradictions, employ meta-analyses with standardized effect sizes and sensitivity analyses. Multivariate regression can adjust for confounders, while pathway enrichment tools (e.g., KEGG) contextualize findings .

What experimental designs are optimal for studying this compound's cytotoxic effects in cancer models?

Advanced Research Question

In vitro cytotoxicity assays using prostate cancer cells (e.g., LNCaP) require:

- Dose-response curves : Test this compound (10–100 µM) to determine IC50 values.

- Apoptosis/necrosis markers : Annexin V/PI staining and caspase-3 activation.

- Solubility optimization : Use methyl ester derivatives (e.g., this compound Methyl Ester) in DMSO/PBS vehicles to enhance bioavailability.

For in vivo models, xenograft studies with dietary supplementation (0.1–1% w/w) or intraperitoneal injections (5–20 mg/kg) are recommended. Pair these with lipidomics to track tissue-specific uptake .

How can researchers validate this compound as a biomarker for de novo lipogenesis (DNL) and stearoyl-CoA desaturase (SCD) activity?

Advanced Research Question

Validation involves:

- Cohort studies : Measure this compound levels in adipose tissue biopsies and correlate with DNL/SCD activity (e.g., via isotopic tracer studies).

- Enzymatic assays : Quantify SCD1 activity in liver homogenates using radiolabeled substrates.

- Multi-omics integration : Combine transcriptomics (SCD1 gene expression) and lipidomics to establish mechanistic links.

In weight-loss cohorts, this compound’s inverse correlation with BMI and positive association with Δ9-desaturase indices supports its biomarker potential .

What statistical approaches are recommended for analyzing the impact of dietary interventions on this compound levels in animal models?

Advanced Research Question

Use mixed-effects ANOVA to account for within-subject variability (e.g., repeated measures in feed trials). For skewed distributions (common in fatty acid data), apply log-transformation or non-parametric tests (e.g., Kruskal-Wallis). Bayesian hierarchical models are ideal for small-sample studies, incorporating prior data on fatty acid metabolism. Always report effect sizes (e.g., Cohen’s d) and confidence intervals rather than relying solely on p-values .

How does this compound's isomeric purity affect experimental reproducibility in lipidomics?

Advanced Research Question

cis-9 this compound (naturally occurring) must be distinguished from trans isomers, which lack bioactivity. Chiral GC columns (e.g., CP-Sil 88) or silver-ion HPLC achieve isomer separation. Nuclear magnetic resonance (NMR) (δ 5.35 ppm for cis doublet) confirms configuration. Commercial standards often contain ≤5% impurities; researchers should validate purity via melting point analysis (pure cis isomer: 1–3°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.